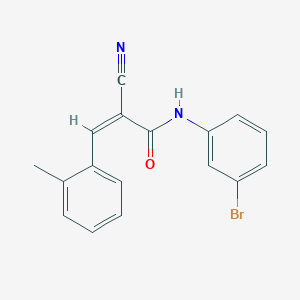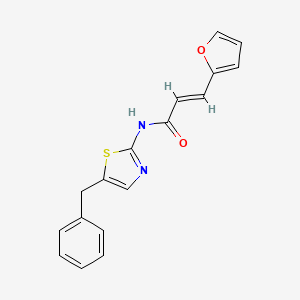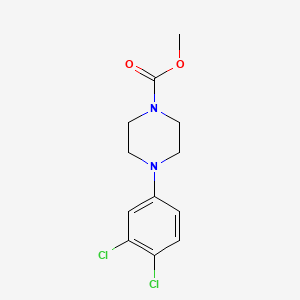
N-(3-bromophenyl)-2-cyano-3-(2-methylphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromophenyl)-2-cyano-3-(2-methylphenyl)acrylamide, commonly known as BPCA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. BPCA is a member of the acrylamide family and has been used in a variety of applications ranging from drug development to material science.
Mecanismo De Acción
BPCA exerts its effects by inhibiting the activity of enzymes involved in various cellular processes. For example, BPCA has been shown to inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting the activity of these enzymes, BPCA can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
BPCA has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of phosphodiesterases, which are involved in the breakdown of cyclic AMP and cyclic GMP. By inhibiting the activity of these enzymes, BPCA can increase the levels of these cyclic nucleotides, which can have a variety of physiological effects such as vasodilation and smooth muscle relaxation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPCA has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its effects on enzymes can be easily measured using various biochemical assays. However, BPCA also has limitations. It can be toxic to cells at high concentrations, which can limit its use in cell-based assays. Additionally, its effects on enzymes can be non-specific, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of BPCA. One area of research is the development of more specific inhibitors of enzymes that are involved in disease processes. Another area of research is the synthesis of polymers with unique properties using BPCA as a monomer. Additionally, the use of BPCA in combination with other drugs or therapies may enhance its therapeutic potential. Overall, BPCA has significant potential for use in a variety of scientific research applications and warrants further study.
Métodos De Síntesis
BPCA can be synthesized through a variety of methods. One of the most common methods is through the reaction of 3-bromobenzaldehyde, 2-methylphenylacetonitrile, and acryloyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane and is followed by purification using column chromatography.
Aplicaciones Científicas De Investigación
BPCA has been extensively studied for its potential use in drug development. It has been shown to have inhibitory effects on a variety of enzymes such as tyrosine kinases and phosphodiesterases, which are involved in several disease processes. BPCA has also been used in material science as a monomer for the synthesis of polymers with unique properties.
Propiedades
IUPAC Name |
(Z)-N-(3-bromophenyl)-2-cyano-3-(2-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O/c1-12-5-2-3-6-13(12)9-14(11-19)17(21)20-16-8-4-7-15(18)10-16/h2-10H,1H3,(H,20,21)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCYYFXAHUKUIA-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C(/C#N)\C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-bromophenyl)-2-cyano-3-(2-methylphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5804487.png)
![1-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5804516.png)




![1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5804563.png)

![ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B5804568.png)

![1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B5804580.png)
![5-chloro-N'-[1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B5804588.png)